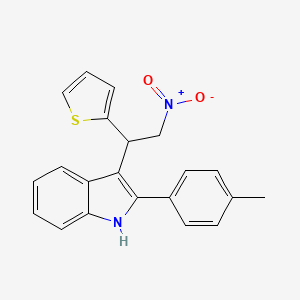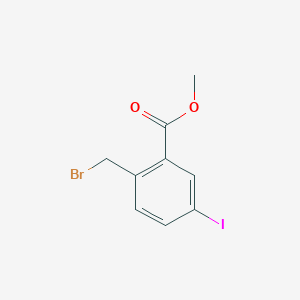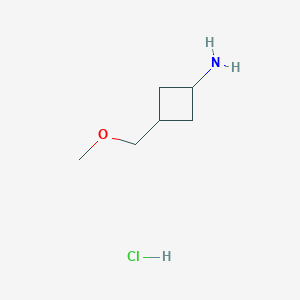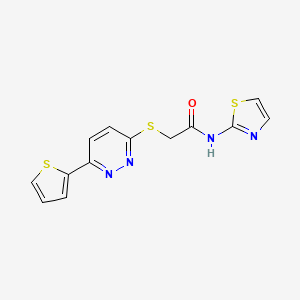![molecular formula C15H10ClNO2S B2436644 2-Chloro-3-[(2-thienylmethyl)amino]naphthoquinone CAS No. 331462-34-1](/img/structure/B2436644.png)
2-Chloro-3-[(2-thienylmethyl)amino]naphthoquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-[(2-thienylmethyl)amino]naphthoquinone (CTN) is a synthetic compound that has received attention in various fields of scientific research. It is also known as 1,4-Naphthalenedione, 2-chloro-3-[(2-thienylmethyl)amino]-;2-chloro-3-{[(thiophen-2-yl)methyl]amino}-1,4-dihydronaphthalene-1,4-dione . The molecular formula of CTN is C15H10ClNO2S and it has a molecular weight of 303.76 .
Molecular Structure Analysis
The crystal structure of CTN is orthorhombic, with a = 16.9808 (14) Å, b = 7.5227 (6) Å, c = 20.8027 (16) Å, and V = 2657.4 (4) Å^3 . The fractional atomic coordinates and isotropic or equivalent isotropic displacement parameters are provided in the referenced paper .Applications De Recherche Scientifique
Crystallography
The crystal structure of CTN has been studied and published . Understanding the crystal structure of a compound is crucial for predicting its physical properties and potential applications.
Antifungal Activity
Derivatives with similar structure to CTN have shown high antifungal activity against Candida albicans and Aspergillus niger . This suggests that CTN could potentially be used in the development of antifungal drugs.
Antimicrobial Activity
Naphthoquinones, the class of compounds to which CTN belongs, have been reported to have antimicrobial properties . Therefore, CTN could potentially be used in the development of new antimicrobial drugs.
Antitumoral Activity
Naphthoquinones have also been reported to have antitumoral properties . This suggests that CTN could potentially be used in cancer treatment.
Synthesis of Nitrogen Naphthoquinones Derivatives
CTN could be used in the synthesis of nitrogen naphthoquinones derivatives . These derivatives have been reported to have various biological effects associated with redox properties and other mechanisms.
Treatment of Angiogenesis-related Diseases
The 3-chloro-2-(N,N-dimethylaminoethylamino)-1,4-naphthoquinone, a derivative of CTN, has been synthesized and the biological studies indicate that it could be a potential therapeutic agent in the treatment of angiogenesis-related diseases .
Propriétés
IUPAC Name |
2-chloro-3-(thiophen-2-ylmethylamino)naphthalene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO2S/c16-12-13(17-8-9-4-3-7-20-9)15(19)11-6-2-1-5-10(11)14(12)18/h1-7,17H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUFNWENBULYACV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-[(2-thienylmethyl)amino]naphthoquinone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chlorophenyl {6-[(2,4-dichlorophenyl)sulfanyl]-2-methyl-4-pyrimidinyl}methyl sulfide](/img/structure/B2436563.png)
![4-chloro-N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N-ethylbenzenesulfonamide](/img/structure/B2436564.png)

![3-tert-butyl-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea](/img/structure/B2436566.png)

![1,1,2,2-Tetrafluoro-6-oxaspiro[3.4]octane-5,7-dione](/img/structure/B2436570.png)
![Ethyl 5-{[2-(methoxycarbonyl)phenyl]sulfanyl}-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate](/img/structure/B2436574.png)



![1-(4-Methoxyphenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone](/img/structure/B2436578.png)
![(4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2436579.png)
